molecular formula C28H28D8N4O3S B1150023 Lurasidone Metabolite 14283 D8

Lurasidone Metabolite 14283 D8

Cat. No. B1150023
M. Wt: 516.72
InChI Key:
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lurasidone Metabolite 14283 D8 is the deuterium labeled Lurasidone Metabolite 14283, which is a metabolite of Lurasidone.

Scientific Research Applications

1. Development of a Sensitive LC-MS/MS Assay for Lurasidone and Metabolite 14283

A study by Katteboina et al. (2016) developed a liquid chromatography-tandem mass spectrometric (LC-MS/MS) assay for quantifying lurasidone and its active metabolite, ID-14283, in human plasma. This method exhibited excellent linearity and was successfully applied in a clinical pharmacokinetic study.

2. Pharmacokinetics and Pharmacodynamics of Lurasidone

Greenberg and Citrome (2017) conducted a systematic review on lurasidone hydrochloride, exploring its distinctive pharmacodynamic properties, including its activity at various receptors and its pharmacokinetic profile, emphasizing its metabolism that involves cytochrome P450 3A4 with the formation of minor metabolites.

3. Exploration of Cognitive and Memory Effects in Rodents

Ishiyama et al. (2007) examined lurasidone's effects on memory impairment in rodents, highlighting its potential benefits in improving cognitive impairments associated with mental disorders.

4. Therapeutic Drug Monitoring in Clinical Practice

A preliminary study by Huang and Lin (2022) on therapeutic drug monitoring of lurasidone highlighted the variability in plasma concentrations among patients, indicating the influence of genetic differences in metabolism and other factors.

5. D2 Receptor Occupancy and Clinical Implications

Potkin et al. (2013) investigated D2 receptor occupancy in patients treated with lurasidone, establishing a correlation with clinical improvement and side effects, emphasizing the variability of blood concentrations at fixed doses.

6. Pharmacological Profile and Potential in Treating Psychiatric Disorders

Ishibashi et al. (2010) provided a comprehensive pharmacological profile of lurasidone, indicating its potent effects in antipsychotic activity, and suggesting its efficacy in treating cognitive impairments and mood disorders.

properties

Molecular Formula

C28H28D8N4O3S

Molecular Weight

516.72

IUPAC Name

(1S,2S,6R,7S,8R)-4-[[(1R,2R)-2-[[4-(1,2-benzothiazol-3-yl)-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl]methyl]cyclohexyl]methyl]-8-hydroxy-4-azatricyclo[5.2.1.02,6]decane-3,5-dione

InChI

InChI=1S/C28H36N4O3S/c33-22-14-19-13-21(22)25-24(19)27(34)32(28(25)35)16-18-6-2-1-5-17(18)15-30-9-11-31(12-10-30)26-20-7-3-4-8-23(20)36-29-26/h3-4,7-8,17-19,21-22,24-25,33H,1-2,5-6,9-16H2/t17-,18-,19-,21+,22+,24-,25+/m0/s1/i9D2,10D2,11D2,12D2

SMILES

C1CCC(C(C1)CN2CCN(CC2)C3=NSC4=CC=CC=C43)CN5C(=O)C6C7CC(C6C5=O)C(C7)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.